molecular formula C19H31NO2S B12803727 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate CAS No. 67049-67-6

2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate

Cat. No.: B12803727
CAS No.: 67049-67-6
M. Wt: 337.5 g/mol
InChI Key: JTONJFVSNBYBSC-UHFFFAOYSA-N
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Description

2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is a chemical compound with the molecular formula C19H31NO2S. It is known for its unique structure, which includes a dibutylamino group and an ethylsulfanylbenzoate moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate typically involves the reaction of 2-ethylsulfanylbenzoic acid with 2-(dibutylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated products.

Scientific Research Applications

2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or bind to receptors, altering cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate is unique due to the presence of both the dibutylamino group and the ethylsulfanylbenzoate moiety. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

67049-67-6

Molecular Formula

C19H31NO2S

Molecular Weight

337.5 g/mol

IUPAC Name

2-(dibutylamino)ethyl 2-ethylsulfanylbenzoate

InChI

InChI=1S/C19H31NO2S/c1-4-7-13-20(14-8-5-2)15-16-22-19(21)17-11-9-10-12-18(17)23-6-3/h9-12H,4-8,13-16H2,1-3H3

InChI Key

JTONJFVSNBYBSC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCOC(=O)C1=CC=CC=C1SCC

Origin of Product

United States

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